rac Galaxolidone Lactol Methyl Ether
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
rac Galaxolidone Lactol Methyl Ether: is a fungal metabolite of Galaxolide, a polycyclic musk used as a fragrance ingredient in perfumes, soaps, cosmetics, body lotions, deodorants, and detergents . This compound is known for its unique chemical structure and properties, making it a subject of interest in various scientific research fields.
Vorbereitungsmethoden
The synthesis of rac Galaxolidone Lactol Methyl Ether involves several steps. One common method is the Williamson ether synthesis, where an alkoxide ion reacts with a primary alkyl halide or tosylate in an S_N2 reaction . This method is preferred due to its efficiency and high yield. Industrial production methods often involve the use of homogeneous catalysts to facilitate the etherification process .
Analyse Chemischer Reaktionen
rac Galaxolidone Lactol Methyl Ether undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride (LiAlH_4) and sodium borohydride (NaBH_4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (Cl_2, Br_2) and nucleophiles (OH^-, CN^-).
The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
rac Galaxolidone Lactol Methyl Ether has a wide range of applications in scientific research, including:
Wirkmechanismus
The mechanism of action of rac Galaxolidone Lactol Methyl Ether involves its interaction with specific molecular targets and pathways. It is known to exert its effects through the modulation of certain enzymes and receptors, leading to various biological responses . The exact molecular targets and pathways involved are still under investigation.
Vergleich Mit ähnlichen Verbindungen
rac Galaxolidone Lactol Methyl Ether can be compared with other similar compounds, such as:
Galaxolide: A polycyclic musk used as a fragrance ingredient.
Lactol: A compound with a similar lactone structure.
Galaxolidone: A mixture of diastereomers with similar chemical properties.
The uniqueness of this compound lies in its specific chemical structure and the resulting properties, which make it suitable for various applications in scientific research and industry.
Eigenschaften
Molekularformel |
C19H28O2 |
---|---|
Molekulargewicht |
288.4 g/mol |
IUPAC-Name |
1-methoxy-4,6,6,7,8,8-hexamethyl-1,3,4,7-tetrahydrocyclopenta[g]isochromene |
InChI |
InChI=1S/C19H28O2/c1-11-10-21-17(20-7)14-9-16-15(8-13(11)14)18(3,4)12(2)19(16,5)6/h8-9,11-12,17H,10H2,1-7H3 |
InChI-Schlüssel |
SEYSDJCDXRDIPU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1COC(C2=CC3=C(C=C12)C(C(C3(C)C)C)(C)C)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.